2-Ethoxypropan-1-amine (CAS 88183-49-7) is a highly specialized beta-alkoxy primary amine primarily procured as a structural building block—frequently designated as Core 490 or Amine 3 in literature—for the synthesis of next-generation ionizable lipids. Characterized by its precise beta-ethoxy branching, this compound provides a distinct steric and electronic profile that precisely tunes the apparent pKa of the resulting lipid conjugates. Rather than serving as a generic solvent or basic reagent, it is a critical structural determinant in lipid nanoparticle (LNP) formulations, particularly those engineered for extrahepatic mRNA delivery to challenging targets such as the brain and placenta [1]. Its predictable reactivity with alkyl epoxides ensures high-yield, reproducible manufacturing of LNP excipients with targeted endosomal escape dynamics [2].
Substituting 2-ethoxypropan-1-amine with linear isomers like 3-ethoxypropylamine or non-ethoxylated aliphatic amines fundamentally compromises the performance of the synthesized ionizable lipid. The specific placement of the ethoxy group at the beta carbon, combined with the methyl branching, exerts an inductive effect that shifts the resulting lipid's pKa into the target 6.0–6.8 range required for endosomal membrane fusion [2]. Furthermore, the steric environment of the 2-ethoxypropyl framework dictates the SN2 reaction kinetics during epoxide tail conjugation. Utilizing positional isomers where the primary amine is sterically hindered (e.g., 1-ethoxypropan-2-amine) results in incomplete alkylation and altered lipid cone angles, leading to failed tissue tropism, higher polydispersity, and severely reduced mRNA encapsulation efficiency [1].
In high-throughput in vivo screening of LNP libraries, ionizable lipids synthesized from 2-ethoxypropan-1-amine (Core 490) and 1,2-epoxytetradecane (C14) demonstrated leading extrahepatic delivery to the brain. Formulations utilizing the C14-490 lipid with optimized lipid-PEG ratios significantly outperformed the FDA-approved benchmark SM-102 (LNP 102) in brain accumulation and functional mRNA translation [1]. The specific beta-ethoxy branching of Core 490 was critical for achieving the necessary lipid packing and pKa for crossing the blood-brain barrier and escaping neural endosomes, whereas standard liver-tropic cores failed to achieve meaningful brain penetration [1].
| Evidence Dimension | In vivo brain mRNA transfection efficiency |
| Target Compound Data | C14-490 LNPs emerged as lead candidates for brain-tropic delivery |
| Comparator Or Baseline | FDA-approved SM-102 LNP and standard liver-tropic cores |
| Quantified Difference | C14-490 formulations achieved top-tier functional brain delivery, overcoming the baseline liver-entrapment typical of SM-102. |
| Conditions | Intravenous administration of barcoded mRNA LNPs in murine models. |
For developers of neuro-targeted genetic therapies, procuring the exact Core 490 amine is essential for replicating the specific lipid architecture required for brain tropism.
When utilized as the amine core (designated Amine 3) in combinatorial LNP libraries, 2-ethoxypropan-1-amine-derived lipids yielded formulations with mRNA encapsulation efficiencies exceeding 85% and pKa values optimized for endosomal escape (<7.0)[1]. In functional delivery assays using JEG-3 placental cells, LNPs derived from this specific ethoxylated core were among the top performers, yielding significantly higher luciferase mRNA expression than the gold-standard in vitro reagent Lipofectamine MessengerMAX [1].
| Evidence Dimension | Functional mRNA transfection (Luciferase expression) |
| Target Compound Data | Amine 3 (2-ethoxypropan-1-amine) derived LNPs ranked in the top 5 of the library for expression |
| Comparator Or Baseline | Lipofectamine MessengerMAX |
| Quantified Difference | Significantly higher luciferase expression than the gold-standard commercial transfection reagent. |
| Conditions | JEG-3 cell line treated with 50 ng of luciferase mRNA per 25,000 cells. |
Validates the compound as a validated precursor for synthesizing highly efficient, commercially viable transfection lipids that outperform off-the-shelf cationic liposomes.
The unhindered primary amine functionality of 2-ethoxypropan-1-amine allows for highly efficient SN2 ring-opening of terminal epoxides (e.g., 1,2-epoxytetradecane) at 80 °C [1]. Unlike secondary amines or sterically hindered primary amines (such as 1-ethoxypropan-2-amine), 2-ethoxypropan-1-amine provides a predictable reaction rate that allows for the stoichiometric addition of multiple alkyl tails. This controlled reactivity ensures high-purity synthesis of the final ionizable lipid without excessive side-product formation, enabling the production of stable LNPs with reproducible polydispersity indices and encapsulation efficiencies greater than 85% [1].
| Evidence Dimension | Precursor suitability for epoxide conjugation |
| Target Compound Data | Efficient, high-yield SN2 reaction with excess epoxides yielding >85% encapsulation efficiency |
| Comparator Or Baseline | Sterically hindered positional isomers (e.g., 1-ethoxypropan-2-amine) |
| Quantified Difference | Predictable multi-tail conjugation yielding stable LNPs, whereas hindered isomers risk incomplete alkylation and heterogeneous lipid mixtures. |
| Conditions | 2 days at 80 °C in ethanol with excess alkyl epoxide (7 equivalents). |
Ensures scalable, reproducible manufacturing of ionizable lipids, directly impacting the cost-efficiency and quality control of LNP production.
2-Ethoxypropan-1-amine is the exact core (Core 490) required to synthesize C14-490, a lead ionizable lipid for extrahepatic mRNA delivery to the brain. It is a highly effective precursor for developers formulating next-generation neuro-targeted genetic therapies that must bypass liver accumulation [1].
Utilized as "Amine 3" in combinatorial lipid libraries, this compound is an established building block for synthesizing LNPs designed to transfect placental trophoblasts and endothelial cells. It provides the necessary pKa tuning for endosomal escape in complex extrahepatic microenvironments [2].
Due to its unhindered primary amine and specific beta-alkoxy structure, 2-ethoxypropan-1-amine serves as a highly processable building block for SN2 ring-opening reactions with long-chain epoxides. This makes it a strategic procurement choice for scalable, high-purity manufacturing of custom ionizable lipids with reproducible encapsulation efficiencies >85%[2].